3-Amino-5-chloro-4-methylbenzene-1-sulfonamide
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Overview
Description
3-Amino-5-chloro-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H9ClN2O2S. It is a derivative of benzene, featuring an amino group, a chloro group, a methyl group, and a sulfonamide group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-4-methylbenzene-1-sulfonamide typically involves the sulfonation of 3-Amino-5-chloro-4-methylbenzene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonamide group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through crystallization or distillation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-chloro-4-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folic acid synthesis, similar to other sulfonamide compounds. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of bacterial growth. The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylbenzene-1-sulfonamide: Similar structure but lacks the amino group.
3-Amino-4-methylbenzene-1-sulfonamide: Similar structure but lacks the chloro group.
Uniqueness
3-Amino-5-chloro-4-methylbenzene-1-sulfonamide is unique due to the presence of both the amino and chloro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H9ClN2O2S |
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Molecular Weight |
220.68 g/mol |
IUPAC Name |
3-amino-5-chloro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12) |
InChI Key |
XUJSMABBMJLBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)N)N |
Origin of Product |
United States |
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